molecular formula C16H33NNa4O6P2 B074340 Tetrasodium [(tetradecylimino)dimethylene]diphosphonate CAS No. 1116-55-8

Tetrasodium [(tetradecylimino)dimethylene]diphosphonate

Cat. No.: B074340
CAS No.: 1116-55-8
M. Wt: 489.34 g/mol
InChI Key: UYZSNYDJPDLBQV-UHFFFAOYSA-J
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Description

Tetrasodium [(tetradecylimino)dimethylene]diphosphonate is a chemical compound with the molecular formula C16H33NNa4O6P2. It is commonly used in various industrial and research applications due to its unique chemical properties. The compound is known for its stability and solubility in water, making it suitable for a wide range of uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium [(tetradecylimino)dimethylene]diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Tetradecylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium [(tetradecylimino)dimethylene]diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can modify the imino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Tetrasodium [(tetradecylimino)dimethylene]diphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential use in biological systems, including as a stabilizer for enzymes and proteins.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in bone health and as a diagnostic agent.

    Industry: It is used in water treatment, detergents, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of tetrasodium [(tetradecylimino)dimethylene]diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound can bind to metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, it can stabilize proteins and enzymes by forming complexes with metal cofactors.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium ethylenediaminetetraacetate (EDTA): Another widely used chelating agent.

    Tetrasodium pyrophosphate: Used in detergents and water treatment.

    Tetrasodium iminodisuccinate: A biodegradable chelating agent.

Uniqueness

Tetrasodium [(tetradecylimino)dimethylene]diphosphonate is unique due to its specific structure, which provides distinct chelating properties and stability. Its long alkyl chain also imparts hydrophobic characteristics, making it suitable for applications where both hydrophilic and hydrophobic interactions are required.

Properties

IUPAC Name

tetrasodium;N,N-bis(phosphonatomethyl)tetradecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37NO6P2.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZSNYDJPDLBQV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NNa4O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912238
Record name Tetrasodium [(tetradecylazanediyl)bis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-55-8, 94087-57-7
Record name Tetrasodium ((tetradecylimino)dimethylene)diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((Tetradecylimino)bis(methylene))bisphosphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasodium [(tetradecylazanediyl)bis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium [(tetradecylimino)dimethylene]diphosphonate
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